molecular formula C9H11NO3S B6614204 2-Acetamido-3-(thiophen-3-YL)propanoic acid CAS No. 67206-08-0

2-Acetamido-3-(thiophen-3-YL)propanoic acid

Cat. No.: B6614204
CAS No.: 67206-08-0
M. Wt: 213.26 g/mol
InChI Key: BAUPSKSGDPNCTJ-UHFFFAOYSA-N
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Description

2-Acetamido-3-(thiophen-3-yl)propanoic acid is a chemical compound characterized by its unique structure, which includes an acetamide group, a thiophene ring, and a carboxylic acid group

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Acetamido-3-(thiophen-3-YL)propanoic acid are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to keep it in a dark place, sealed in dry, at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-(thiophen-3-yl)propanoic acid typically involves the following steps:

  • Thiophene Derivative Synthesis: The thiophene ring is synthesized through methods such as the Gewald reaction, which involves the condensation of α-keto acids with thiourea.

  • Amination: The thiophene derivative undergoes amination to introduce the acetamide group. This can be achieved using reagents like acetic anhydride and ammonia.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-3-(thiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents on the thiophene ring or the carboxylic acid group.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate, chromic acid, and hydrogen peroxide are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Acetamido-3-(thiophen-3-yl)propanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound can be used in the production of materials, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Acetamido-3-(thiophen-2-yl)propanoic acid: This compound is structurally similar but differs in the position of the thiophene ring.

  • 3-Acetamido-2-(thiophen-3-yl)propanoic acid: Another positional isomer with different chemical properties.

Uniqueness: 2-Acetamido-3-(thiophen-3-yl)propanoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. Its distinct structure allows for diverse applications in various fields.

Properties

IUPAC Name

2-acetamido-3-thiophen-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-6(11)10-8(9(12)13)4-7-2-3-14-5-7/h2-3,5,8H,4H2,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUPSKSGDPNCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CSC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272120
Record name α-(Acetylamino)-3-thiophenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67206-08-0
Record name α-(Acetylamino)-3-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67206-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Acetylamino)-3-thiophenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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